molecular formula C17H20FN3O4S B2675550 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-methoxybenzenesulfonamide CAS No. 2034474-26-3

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-methoxybenzenesulfonamide

Cat. No. B2675550
CAS RN: 2034474-26-3
M. Wt: 381.42
InChI Key: GJKHTZDIFHIKFS-HDJSIYSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)-3-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H20FN3O4S and its molecular weight is 381.42. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition

The compound has been explored for its potential in inhibiting cyclooxygenase enzymes, specifically COX-2. Hashimoto et al. (2002) synthesized a series of benzenesulfonamide derivatives, finding that the introduction of a fluorine atom increases COX-1/COX-2 selectivity, leading to the development of potent and selective COX-2 inhibitors for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Chemical Reactions and Synthesis

The molecule facilitates SNAr displacement reactions, as demonstrated by Whitfield et al. (2003). They found that reactions of related pyrimidines and purines are significantly accelerated in the presence of trifluoroacetic acid, particularly in 2,2,2-trifluoroethanol solvent (Whitfield et al., 2003).

Corrosion Inhibition

Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives (including variants of the compound ) on iron. Their study involved quantum chemical calculations and molecular dynamics simulations, revealing these derivatives' efficacy in preventing corrosion (Kaya et al., 2016).

Anticancer Potential

Research into sulfonamide derivatives has indicated potential anticancer properties. Huang et al. (2001) synthesized derivatives containing fluorouracil and nitrogen mustard, finding some to exhibit high antitumor activity and low toxicity, highlighting their potential as antitumor agents (Huang et al., 2001).

Structural Analysis and Drug Development

Pawlak et al. (2021) conducted a structural investigation of a related compound, AND-1184, and its hydrochloride form, which are potential APIs for dementia treatment. Their study using X-ray and solid-state NMR characterizations provides insights into the structural aspects crucial for drug development (Pawlak et al., 2021).

properties

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O4S/c1-24-15-3-2-4-16(9-15)26(22,23)21-13-5-7-14(8-6-13)25-17-19-10-12(18)11-20-17/h2-4,9-11,13-14,21H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKHTZDIFHIKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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